REACTION_CXSMILES
|
[CH2:1]([S:5][C:6]1[NH:11][C:10](=O)[CH:9]=[CH:8][N:7]=1)[CH2:2][CH2:3][CH3:4].P(Cl)(Cl)([Cl:15])=O>>[CH2:1]([S:5][C:6]1[N:11]=[C:10]([Cl:15])[CH:9]=[CH:8][N:7]=1)[CH2:2][CH2:3][CH3:4]
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Name
|
|
Quantity
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3 g
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Type
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reactant
|
Smiles
|
C(CCC)SC1=NC=CC(N1)=O
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Name
|
|
Quantity
|
15 mL
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Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
was heated
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Type
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TEMPERATURE
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Details
|
at reflux for 3 h
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Duration
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3 h
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
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ADDITION
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Details
|
The residue was poured into an ice-water mixture
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Type
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EXTRACTION
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Details
|
the resulting mixture was extracted with DCM
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Type
|
WASH
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Details
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The combined organic extracts were washed with a diluted aqueous solution of NaHCO3
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(CCC)SC1=NC=CC(=N1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |